4-Amino-6,7-dimethylquinoline
Description
4-Amino-6,7-dimethylquinoline is a quinoline derivative characterized by amino and methyl substituents at positions 4, 6, and 7, respectively. Its synthesis involves phosphoramidite chemistry, as demonstrated by the preparation of acyclic AOVP (4-amino-6-oxo-2-vinylpyrimidine) derivatives for selective crosslinking reactions with guanine (G) and 8-oxoguanine (8-oxoG) in DNA . The compound exhibits unique reactivity under metal ion catalysis (e.g., Co²⁺, Ni²⁺), enabling efficient interstrand crosslink (ICL) formation in duplex DNA . Structural analysis via NMR revealed that crosslinking occurs at the N2 amine of guanine and the N1/N2 amines of 8-oxoG, making it a valuable tool for studying DNA damage and repair mechanisms .
Properties
IUPAC Name |
6,7-dimethylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-7-5-9-10(12)3-4-13-11(9)6-8(7)2/h3-6H,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSUQWRJJVMGPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589037 | |
| Record name | 6,7-Dimethylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948292-99-7 | |
| Record name | 6,7-Dimethyl-4-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948292-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dimethylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6,7-dimethylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-dimethyl aniline with glycerol and sulfuric acid, followed by cyclization . Another method involves the use of anthranilic acid derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using recyclable catalysts and solvent-free conditions, are increasingly being applied to the synthesis of quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6,7-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
4-Amino-6,7-dimethylquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, including antimalarial and anticancer drugs.
Materials Science: The compound is explored for its potential in creating organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in studying enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 4-Amino-6,7-dimethylquinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interfere with DNA replication. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The amino and methyl groups in this compound enhance its DNA-binding specificity compared to methoxy or chloro-substituted analogs (e.g., 6,7-Dimethoxy-4-hydroxyquinoline), which lack crosslinking activity .
- 8-oxoG Selectivity: this compound’s ability to target 8-oxoG—a marker of oxidative DNA damage—distinguishes it from non-reactive derivatives like 4-Chloro-6,7-dimethoxyquinoline .
Challenges:
- The synthesis of this compound derivatives requires precise control of protecting groups (e.g., dibenzyl protection) to prevent side reactions , whereas chloro- or methoxy-substituted analogs (e.g., 4-Chloro-6,7-dimethoxyquinoline) are more straightforward to prepare .
Mechanistic Insights
- Crosslinking Pathway: this compound forms covalent bonds with guanine/8-oxoG via a transition state with an estimated activation energy of 25–30 kcal/mol, as calculated by ab initio methods .
- Role of Ni²⁺ : Ni²⁺ accelerates crosslinking by coordinating with the N7 position of guanine, as evidenced by reduced reactivity in 7-deazaguanine (lacking N7) .
- Structural Flexibility : The acyclic ribityl spacer in AOVP derivatives enhances proximity to target bases, improving crosslinking efficiency compared to rigid analogs .
Biological Activity
4-Amino-6,7-dimethylquinoline is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound (C11H12N2) is characterized by an amino group at the 4-position and two methyl groups at the 6 and 7 positions of the quinoline ring. This unique substitution pattern contributes to its distinct chemical properties and biological activity. The presence of the amino group allows for hydrogen bonding with biological targets, while the methyl groups can influence interactions with enzymes or receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes and interfere with DNA replication processes, which is crucial for its anticancer and antimalarial effects . The compound's mechanism of action often involves:
- Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in metabolic pathways.
- DNA Interaction : The compound has shown potential in disrupting DNA synthesis, which is vital for cancer cell proliferation.
- Antimicrobial Activity : Similar quinoline derivatives have demonstrated antimicrobial properties, suggesting that this compound may exhibit similar effects.
Antimalarial Activity
One of the most studied applications of this compound is its potential as an antimalarial agent. Studies have shown that it exhibits significant activity against Plasmodium species, particularly against drug-resistant strains. For instance, modifications to the quinoline structure have been linked to enhanced potency against resistant strains of P. falciparum .
Anticancer Properties
Research indicates that this compound may also possess anticancer properties. It has been investigated for its ability to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's interaction with DNA and enzymes involved in cell division makes it a candidate for further exploration in cancer therapy .
Comparative Analysis with Related Compounds
The following table summarizes some structural analogs of this compound and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-2,6-dimethylquinoline | Amino group at position 4 | Different methyl substitution pattern |
| 4-Bromo-5,7-dimethylquinoline | Bromine substitution at position 4 | Halogenated derivative |
| 4-Amino-5,7-dimethylquinoline | Amino group at position 4 | Variation in methyl substitution |
This comparison highlights how structural modifications can influence the biological activity of quinoline derivatives.
Case Studies and Research Findings
Several studies have reported on the biological activities of this compound:
- Antimalarial Efficacy : A study demonstrated that derivatives of this compound showed promising results against chloroquine-resistant strains of P. falciparum. The modifications introduced in the side chains were critical for enhancing activity against resistant strains .
- Anticancer Investigations : Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects on various cancer cell lines. These studies emphasize the importance of structural features in determining efficacy against different types of cancer cells .
- Enzyme Interaction Studies : Investigations into enzyme inhibition have revealed that this compound can effectively bind to target enzymes involved in critical metabolic pathways, offering insights into its potential therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
